MFCD02575484

Description

Such compounds are typically utilized in catalysis, material science, or medicinal chemistry due to their tunable electronic and steric properties . For the purpose of this analysis, we will utilize structurally analogous compounds from the evidence to outline a framework for comparison.

For instance, CAS 428854-24-4 (MDL: MFCD22741544, C₁₇H₁₅FN₈) serves as a representative example. It is a pyrazolo-pyrimidine derivative with applications in kinase inhibition and medicinal chemistry. Its synthesis involves multi-step reactions with halogenated intermediates and purification via LC-MS/NMR .

Properties

IUPAC Name |

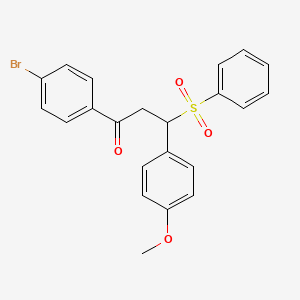

3-(benzenesulfonyl)-1-(4-bromophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKTZWAIMQANKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02575484 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Reactants: Large quantities of reactants are used to produce the compound on a commercial scale.

Automated Systems: Automated systems control the reaction conditions, ensuring that the process is efficient and reproducible.

Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02575484 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: The product may be an oxidized derivative with additional oxygen-containing functional groups.

Reduction: The product may be a reduced form with fewer oxygen-containing functional groups.

Substitution: The product may have different functional groups replacing the original ones.

Scientific Research Applications

MFCD02575484 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02575484 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Targets: It binds to specific proteins or enzymes, altering their activity and affecting cellular processes.

Pathway Modulation: It modulates signaling pathways, leading to changes in gene expression and cellular behavior.

Biochemical Interactions: The compound interacts with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of CAS 428854-24-4, focusing on substituent variations and their impact on physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups : Compounds like CAS 1533-03-5 (trifluoromethyl) exhibit enhanced stability in catalytic cycles compared to CAS 428854-24-4 (fluorobenzyl), but lower solubility due to hydrophobic CF₃ groups .

- Heterocyclic Cores: Pyrazolo-pyrimidine (CAS 428854-24-4) and pyrido-oxazines (CAS 102562-86-7) both show high bioavailability (GI absorption >80%), but the latter has superior BBB penetration due to reduced hydrogen-bond donors .

Functional Analogues

The table below compares compounds with similar catalytic or biological functions:

Key Observations :

- Catalytic Activity : CAS 54198-89-9, a nickel-phosphine complex, outperforms pyrazolo-pyrimidines in cross-coupling reactions but requires higher temperatures (>100°C) .

- Biological Activity : CAS 915720-54-6 (fluoro-pyridine derivative) shows comparable antibacterial potency to CAS 428854-24-4 but with reduced cytotoxicity due to its smaller molecular size .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.